molecular formula C16H17N3O2 B1673922 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one CAS No. 135525-70-1

3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

Cat. No. B1673922
M. Wt: 283.32 g/mol
InChI Key: HXVYWXSMFWAGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in several studies . For instance, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl) aniline . Another study reported the synthesis of a novel [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine compound .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For the compound, there are twelve possible conformers and tautomers .


Chemical Reactions Analysis

The chemical reactions of benzoxazole derivatives have been studied in the context of their potential as anticancer agents . In vitro cytotoxicity assay of selected compounds was carried out at the National Cancer Institute (NCI), USA .


Physical And Chemical Properties Analysis

Benzoxazole, the parent compound, is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water . The specific physical and chemical properties of the compound “3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” are not available in the retrieved literature.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

  • Derivatives of pyridinones, including 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one, have shown significant inhibition of HIV-1 reverse transcriptase (RT) activity. These compounds prevent the spread of HIV-1 infection in cell culture without affecting other retroviral or cellular polymerases. They exhibit a specific binding mechanism to the enzyme-template-primer complexes, indicating their potency and specificity for HIV-1 RT activity (Goldman et al., 1991).
  • Another study developed a series of 2-pyridinone RT inhibitors based on this compound, demonstrating its potential as a lead compound for clinical evaluation as an antiviral agent (Hoffman et al., 1993).

Metabolism and Pharmacokinetics

  • The metabolism of 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one was studied in humans and rats, providing insights into its pharmacokinetics and biotransformation. This research helps in understanding its behavior in biological systems and its potential as a drug candidate (Balani et al., 1994).

Quantitative Structure-Activity Relationship (QSAR) Studies

  • QSAR studies have been conducted on derivatives of this compound to understand their anti-HIV-1 activity in relation to their molecular properties. These studies aid in the rational design of more potent derivatives by elucidating the relationship between the structure of the compound and its biological activity (Garg & Gupta, 1997).

Antimicrobial Activities

  • Some derivatives of benzoxazole, which include structural motifs similar to 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one, have been synthesized and evaluated for their antimicrobial activities. These studies indicate the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Cancer Research

  • Compounds with a similar structural framework have been synthesized and evaluated for their anticancer activity. The study of such compounds contributes to the ongoing search for new antitumor agents (El-Ansary et al., 2014).

Future Directions

The future directions for the research on “3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” and its derivatives could include further exploration of their potential as anticancer agents , as well as investigation of their other possible pharmacological applications. Further studies could also focus on the synthesis of new derivatives and the exploration of their physical, chemical, and biological properties.

properties

IUPAC Name

3-(1,3-benzoxazol-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-11-8-13(16(20)18-10(11)2)17-9-15-19-12-6-4-5-7-14(12)21-15/h4-8,17H,3,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVYWXSMFWAGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC=C3O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929040
Record name 3-{[(1,3-Benzoxazol-2-yl)methyl]amino}-5-ethyl-6-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

CAS RN

135525-70-1
Record name L 696040
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135525701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[(1,3-Benzoxazol-2-yl)methyl]amino}-5-ethyl-6-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Reactant of Route 2
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Reactant of Route 3
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Reactant of Route 4
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Reactant of Route 5
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Reactant of Route 6
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.